molecular formula C11H16N2O2 B7771313 1-Butyl-3-(4-hydroxyphenyl)urea

1-Butyl-3-(4-hydroxyphenyl)urea

Cat. No.: B7771313
M. Wt: 208.26 g/mol
InChI Key: LOFAYROKTSXIAG-UHFFFAOYSA-N
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Description

1-Butyl-3-(4-hydroxyphenyl)urea is an organic compound with the molecular formula C11H16N2O2 It is a derivative of urea, where one of the nitrogen atoms is substituted with a butyl group and the other nitrogen atom is substituted with a 4-hydroxyphenyl group

Scientific Research Applications

1-Butyl-3-(4-hydroxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butyl-3-(4-hydroxyphenyl)urea can be synthesized through the nucleophilic addition of butylamine to 4-hydroxyphenyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to give the desired product in good yield.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using a continuous flow reactor. This method allows for better control of reaction conditions and improved safety. The use of a continuous flow reactor also enables the efficient production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(4-hydroxyphenyl)urea undergoes various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of 1-butyl-3-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-(4-isopropylphenyl)urea
  • 1-Butyl-3-(4-(diethylamino)phenyl)urea
  • 1-Butyl-3-(4-(dimethylamino)phenyl)urea
  • 1-Butyl-3-(4-ethoxyphenyl)urea
  • 1-Butyl-3-(4-nitrophenyl)urea

Uniqueness

1-Butyl-3-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group on the phenyl ring, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to different properties and applications.

Properties

IUPAC Name

1-butyl-3-(4-hydroxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-3-8-12-11(15)13-9-4-6-10(14)7-5-9/h4-7,14H,2-3,8H2,1H3,(H2,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFAYROKTSXIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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